molecular formula C15H17N3O4S B5343259 N-ethyl-2-methoxy-5-(pyridin-2-ylsulfamoyl)benzamide

N-ethyl-2-methoxy-5-(pyridin-2-ylsulfamoyl)benzamide

Cat. No.: B5343259
M. Wt: 335.4 g/mol
InChI Key: HBHSPBFRJPDUOI-UHFFFAOYSA-N
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Description

N-ethyl-2-methoxy-5-(pyridin-2-ylsulfamoyl)benzamide is a compound with significant pharmacological potential. It is known for its psychoactive properties and has been studied for its effects on the central nervous system . This compound is part of a broader class of benzamide derivatives, which are often explored for their therapeutic applications.

Properties

IUPAC Name

N-ethyl-2-methoxy-5-(pyridin-2-ylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-3-16-15(19)12-10-11(7-8-13(12)22-2)23(20,21)18-14-6-4-5-9-17-14/h4-10H,3H2,1-2H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHSPBFRJPDUOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-methoxy-5-(pyridin-2-ylsulfamoyl)benzamide typically involves nucleophilic substitution and amidation reactions. . The reaction conditions often involve the use of organic solvents like acetonitrile and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-methoxy-5-(pyridin-2-ylsulfamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the methoxy and sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-ethyl-2-methoxy-5-(pyridin-2-ylsulfamoyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-2-methoxy-5-(pyridin-2-ylsulfamoyl)benzamide involves its interaction with neurotransmitter receptors in the brain. It is known to modulate the activity of serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions . The compound’s effects on these pathways contribute to its psychoactive properties.

Comparison with Similar Compounds

Similar Compounds

    Sulpiride: Another benzamide derivative with similar psychoactive properties.

    Amisulpride: Known for its antipsychotic effects and used in the treatment of schizophrenia.

    Metoclopramide: Used primarily as an antiemetic and gastroprokinetic agent.

Uniqueness

N-ethyl-2-methoxy-5-(pyridin-2-ylsulfamoyl)benzamide is unique due to its specific chemical structure, which allows it to interact with multiple neurotransmitter systems. This multi-target approach can potentially offer broader therapeutic benefits compared to other similar compounds .

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